Home > Products > Screening Compounds P8037 > 3-Fluoro-7-methoxyisoquinoline
3-Fluoro-7-methoxyisoquinoline -

3-Fluoro-7-methoxyisoquinoline

Catalog Number: EVT-13808028
CAS Number:
Molecular Formula: C10H8FNO
Molecular Weight: 177.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Fluoro-7-methoxyisoquinoline is a synthetic compound belonging to the isoquinoline family, characterized by a fluoro and methoxy substituent on its aromatic ring. Isoquinolines are known for their diverse biological activities, making them significant in medicinal chemistry. This compound is particularly noted for its potential applications in pharmaceuticals, especially in the context of antiviral and anticancer research.

Source and Classification

3-Fluoro-7-methoxyisoquinoline can be classified under heterocyclic compounds due to its structure, which includes a nitrogen atom within a six-membered aromatic ring. The specific classification codes include:

  • C07D: Heterocyclic compounds
  • C07D211: Heterocyclic compounds containing hydrogenated pyridine rings
  • A61P: Drugs for specific medical purposes, particularly those related to viral infections and cancer treatment .
Synthesis Analysis

The synthesis of 3-Fluoro-7-methoxyisoquinoline can be achieved through several methods, primarily involving the modification of existing isoquinoline derivatives. One common approach is via nucleophilic substitution reactions where a methoxy group is introduced at the 7-position of isoquinoline followed by fluorination at the 3-position.

Methods and Technical Details

  1. Starting Materials: The synthesis typically begins with commercially available isoquinoline derivatives.
  2. Reagents: Common reagents include fluorinating agents (such as N-fluorobenzenesulfonimide) and methoxy sources (like methanol or dimethyl sulfate).
  3. Conditions: The reaction often requires specific temperature and solvent conditions to facilitate the substitution reactions effectively.

For example, a typical synthesis route might involve:

  • Reacting an isoquinoline derivative with a methoxylating agent under basic conditions to introduce the methoxy group.
  • Following this, a fluorination step using a suitable fluorination reagent to achieve the desired substitution .
Molecular Structure Analysis

Structure and Data

The molecular formula of 3-Fluoro-7-methoxyisoquinoline is C10H8FNOC_{10}H_{8}FNO. Its structure consists of an isoquinoline backbone with a fluorine atom at the 3-position and a methoxy group at the 7-position.

Data

  • Molecular Weight: Approximately 179.18 g/mol
  • Melting Point: Specific melting point data may vary based on synthesis methods but typically falls within standard ranges for similar compounds.
Chemical Reactions Analysis

Reactions and Technical Details

3-Fluoro-7-methoxyisoquinoline can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The presence of the fluoro group makes it susceptible to nucleophilic attack, allowing for further functionalization.
  2. Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to ortho or para positions relative to itself, facilitating additional modifications on the aromatic ring.

These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 3-Fluoro-7-methoxyisoquinoline often involves interaction with biological targets such as enzymes or receptors. Isoquinolines have shown activity against various viral proteins, including proteases involved in viral replication.

  1. Binding Affinity: Computational studies suggest that this compound may exhibit significant binding affinity towards key viral enzymes, which could inhibit viral replication.
  2. Inhibition Studies: Experimental data indicate that isoquinolines can modulate inflammatory pathways and influence immune responses, potentially enhancing therapeutic effects against viral infections .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the fluorine atom.

Relevant data from studies indicate that variations in substituents on the isoquinoline core can significantly impact both physical properties and biological activity .

Applications

Scientific Uses

3-Fluoro-7-methoxyisoquinoline has potential applications in several areas:

  1. Pharmaceutical Development: Investigated for its antiviral properties, particularly against RNA viruses.
  2. Cancer Research: Shows promise as an anticancer agent due to its ability to inhibit specific cellular pathways involved in tumor growth.
  3. Biological Studies: Used as a probe in biochemical assays to understand isoquinoline-related biological mechanisms.

Research continues into optimizing its structure for enhanced efficacy and reduced toxicity profiles in clinical applications .

Medicinal Chemistry of 3-Fluoro-7-methoxyisoquinoline in Targeted Kinase Inhibition

Role in Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitor Design

3-Fluoro-7-methoxyisoquinoline represents a structurally refined scaffold in modern kinase inhibitor development, particularly for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition. This kinase plays a pivotal role in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are implicated in autoimmune disorders, inflammatory conditions, and oncogenic processes. The strategic incorporation of the meta-fluorine atom on the isoquinoline nucleus enhances target engagement through optimized steric and electronic interactions within IRAK4's ATP-binding pocket. Co-crystal structures of related inhibitors (e.g., PF-06650833) reveal that the 7-methoxy group forms critical hydrogen bonds with hinge region residues, while the fluorine atom at the 3-position influences the orientation of adjacent substituents for enhanced hydrophobic contacts with a subpocket formed by Leu74, Leu85, and Val39 [1] [7].

The fluorine atom's moderate electronegativity and optimal van der Waals radius (1.47 Å) facilitate a balance between steric occupancy and electronic perturbation. Molecular dynamics simulations indicate that 3-fluoro substitution reduces desolvation energy penalties upon binding compared to bulkier substituents. This precise molecular fit translates to significant biochemical potency, with optimized 3-fluoro-7-methoxyisoquinoline derivatives demonstrating IRAK4 inhibitory IC₅₀ values consistently below 100 nM in enzymatic assays. Cellular efficacy is equally notable, with suppression of IL-6 production in human peripheral blood mononuclear cells (PBMCs) observed at low nanomolar concentrations for lead compounds featuring this scaffold [1] [5] [7].

Table 1: Binding Interactions Facilitated by 3-Fluoro-7-methoxyisoquinoline Substituents in IRAK4

Structural ElementInteraction TypeIRAK4 ResiduesFunctional Consequence
3-FluoroHydrophobic/ElectrostaticLeu74, Leu85, Val39Enhanced hydrophobic packing; dipole-dipole interactions with peptide backbone
7-MethoxyHydrogen Bond AcceptorMet145 backbone NHHinge region engagement mimicking ATP adenine
Isoquinoline Coreπ-StackingTyr85Planar aromatic stacking within hydrophobic cleft

Fragment-Based Drug Design Strategies for Optimizing Isoquinoline Scaffolds

The discovery pathway leading to 3-fluoro-7-methoxyisoquinoline derivatives exemplifies the power of fragment-based drug design (FBDD). Initial screening of Pfizer's fragment library identified a weakly binding 7-methoxyisoquinoline-6-carboxamide fragment (MW ≈ 230 Da) with millimolar affinity (IC₅₀ ≈ 400 µM) for IRAK4. Despite modest potency, this fragment exhibited high ligand efficiency (LE > 0.3 kcal/mol per heavy atom) and occupied the kinase's adenine binding region. Structural biology played a decisive role throughout optimization: iterative X-ray crystallography (PDB: 5UIS) guided vector exploration from the 3-position of the isoquinoline ring toward a hydrophobic subpocket [1] [5].

The introduction of fluorine at the 3-position emerged as a critical structure-activity relationship (SAR) breakthrough. Fluorine's small size permitted unhindered access to this sterically constrained region, while its electron-withdrawing nature subtly modulated the π-electron density of the heterocyclic core, strengthening hydrogen bonding at the 7-methoxy position. Further elaboration incorporated a [(3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy side chain at N1, which engaged deeper regions of the active site. This fragment-growth strategy achieved a 5000-fold potency improvement while maintaining favorable physicochemical properties. Crucially, lipophilic efficiency (LipE) increased by 5 units throughout optimization – a testament to the judicious incorporation of lipophilicity guided by structural insights [1] [2] [5].

The 3-fluoro substituent contributed significantly to metabolic stability – a common challenge in isoquinoline chemistry. Fluorine impeded oxidative metabolism at the vulnerable 3,4-bond of the heterocycle by cytochrome P450 enzymes, particularly CYP3A4. This property was quantified in human liver microsome studies, where fluorinated analogs demonstrated >50% improved half-life compared to non-fluorinated counterparts. Additionally, fluorine incorporation reduced overall basicity of the isoquinoline nitrogen, decreasing off-target interactions with hERG and other anti-targets [1] [2].

Comparative Analysis with Analogues: Fluorine vs. Chlorine Substitution in Isoquinoline Derivatives

The strategic choice between halogen substituents in medicinal chemistry significantly influences pharmacodynamics, pharmacokinetics, and physicochemical properties. Direct comparison of 3-fluoro-7-methoxyisoquinoline with its 3-chloro analog (CAS: 1698813-47-6) reveals profound differences stemming from atomic disparities. Chlorine possesses a substantially larger van der Waals radius (1.75 Å vs. fluorine's 1.47 Å) and reduced electronegativity (3.0 vs. 4.0 on Pauling scale), leading to distinct steric, electronic, and hydrophobic profiles [2] [4].

Biochemically, 3-fluoro substitution confers superior IRAK4 inhibition. In matched-pair analysis, the 3-fluoro analog PF-06650833 exhibited IC₅₀ = 0.6 nM (enzymatic) and 7.2 nM (cell-based), while the 3-chloro isostere showed 15-fold reduced cellular potency (IC₅₀ ≈ 108 nM). This divergence stems from steric incompatibility: crystallographic evidence indicates chlorine's bulkier size disrupts optimal hydrophobic contact distances with Leu74 and Val39 residues. Molecular mechanics calculations indicate a 1.2 kcal/mol binding energy penalty for the chloro analog due to suboptimal van der Waals contacts [1] [4] [7].

Electronic differences profoundly influence physicochemical behavior. While both halogens enhance lipophilicity relative to hydrogen, fluorine's lower π-electron density minimally perturbs the isoquinoline system's electrostatic potential. In contrast, chlorine's polarizability creates stronger dipole moments that can disrupt crystalline packing and solubility. Measured partition coefficients (logD₇.₄) reveal a 0.5-unit reduction for the fluoro derivative (logD = 1.8) versus the chloro analog (logD = 2.3), translating to improved aqueous solubility (>150 µg/mL vs. <50 µg/mL) – a critical factor for oral bioavailability [2] [4].

Metabolic stability comparisons demonstrate fluorine's superiority as a metabolic blocker. Incubation with human liver microsomes showed 3-fluoro-7-methoxyisoquinoline experienced <20% depletion after 30 minutes, while the chloro analog underwent 65% depletion, primarily through CYP2C9-mediated oxidation adjacent to the halogen. This distinction arises from fluorine's unparalleled C-F bond strength (485 kJ/mol vs. C-Cl at 339 kJ/mol) and its ability to impede enzymatic oxidation through steric and electronic shielding of neighboring carbon atoms [2] [4].

Table 2: Comparative Properties of 3-Halo-7-methoxyisoquinoline Derivatives

Property3-Fluoro Derivative3-Chloro DerivativeBiological Consequence
Van der Waals Radius1.47 Å1.75 ÅSuperior fit in hydrophobic subpocket for fluoro analog
Electronegativity (Pauling)4.03.0Stronger electrostatic interactions for fluoro
IRAK4 Cellular IC₅₀7.2 nM108 nM15-fold potency advantage for fluoro analog
logD₇.₄1.82.3Improved solubility/bioavailability for fluoro
Microsomal Stability (t₁/₂)>60 min22 minReduced clearance for fluoro derivative
Synthetic AccessibilityChallenging fluorinationRoutine chlorinationHigher cost-of-goods for fluoro analog

The synthetic chemistry landscape differs markedly between these analogs. While 3-chloro-7-methoxyisoquinoline is readily accessible via classical chlorination (POCl₃) of hydroxyisoquinolines, the 3-fluoro variant requires specialized fluorinating agents. Modern approaches utilize Selectfluor® on 3-trimethylstannyl precursors or palladium-catalyzed fluorination of aryl triflates. These complex routes contribute to higher manufacturing costs, though the therapeutic advantages often justify this investment for clinical candidates [2] [4].

Properties

Product Name

3-Fluoro-7-methoxyisoquinoline

IUPAC Name

3-fluoro-7-methoxyisoquinoline

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

InChI

InChI=1S/C10H8FNO/c1-13-9-3-2-7-5-10(11)12-6-8(7)4-9/h2-6H,1H3

InChI Key

YEJZKCHQTOEMAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=C(C=C2C=C1)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.